Cas no 861691-37-4 (2"-O-beta-L-galactopyranosylorientin)

2"-O-beta-L-galactopyranosylorientin 化学的及び物理的性質
名前と識別子
-
- 2"-O-beta-L-galactopyranosylorientin
- Orientin 2''-O-β-L-galactoside
- 2""-O-BETA-L-GALORIENTIN
- 2"-O-β-L-Galorientin
- Orientin-2''-O-β-L-galactoside
- 2′′-O-Galactosylorientin
- 2''-O-Beta-L-Galorientin
- Orientin 2''-O-galatoside
- 8-[(2S,3R,4S,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxym
- 2''-O-beta-L-galactopyranosylorientin
- 2-O-beta-L-galactopyranosylorientin
- LMPK12110515
- 2-(3,4-Dihydroxyphenyl)-8-(2-O-β-L-galactopyranosyl-β-D-glucopyranosyl)-5,7-dihydroxy-4H-1-benzopyran-4-one (ACI)
- 2′′-O-β-L-Galactopyranosylorientin
- Orientin 2′′-O-β-L-galactoside
-
- インチ: 1S/C27H30O16/c28-6-15-20(36)22(38)26(43-27-23(39)21(37)19(35)16(7-29)42-27)25(41-15)18-12(33)4-11(32)17-13(34)5-14(40-24(17)18)8-1-2-9(30)10(31)3-8/h1-5,15-16,19-23,25-33,35-39H,6-7H2/t15-,16+,19-,20-,21-,22+,23+,25+,26-,27-/m1/s1
- InChIKey: QQBFHNKJGBCSLG-KLYXJHKJSA-N
- ほほえんだ: OC1C=C(O)C2C(C=C(C3C=CC(O)=C(O)C=3)OC=2C=1[C@@H]1O[C@H](CO)[C@@H](O)[C@H](O)[C@H]1O[C@@H]1[C@@H](O)[C@H](O)[C@H](O)[C@H](CO)O1)=O
計算された属性
- せいみつぶんしりょう: 610.15300
- どういたいしつりょう: 610.15338487 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 11
- 水素結合受容体数: 16
- 重原子数: 43
- 回転可能化学結合数: 6
- 複雑さ: 1010
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 6
- 不確定原子立体中心数: 4
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.7
- トポロジー分子極性表面積: 277
- ぶんしりょう: 610.5
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.87
- ゆうかいてん: 218-220℃
- PSA: 280.43000
- LogP: -2.37850
2"-O-beta-L-galactopyranosylorientin 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-0008938-10mg |
2'-O-beta-L-galactopyranosylorientin |
861691-37-4 | 99.14% | 10mg |
$190.0 | 2022-04-26 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajcn5372-20mg |
2-O-beta-L-galactopyranosylorientin |
861691-37-4 | 98% | 20mg |
¥1786.00 | 2023-09-07 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | O17140-20mg |
(1S)-1,5-Anhydro-1-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4 H-chromen-8-yl]-2-O-β-L-galactopyranosyl-D-glucitol |
861691-37-4 | 20mg |
¥1798.0 | 2021-09-08 | ||
TRC | G155415-1mg |
2''-O-beta-L-Galactopyranosylorientin |
861691-37-4 | 1mg |
$92.00 | 2023-05-18 | ||
TargetMol Chemicals | T5713-1 mL * 10 mM (in DMSO) |
2"-O-beta-L-galactopyranosylorientin |
861691-37-4 | 99.91% | 1.101ml*10mm(indmso) |
¥810.00 | 2023-05-31 | |
ChemScence | CS-0008938-5mg |
2'-O-beta-L-galactopyranosylorientin |
861691-37-4 | 99.14% | 5mg |
$110.0 | 2022-04-26 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHL83529-10MG |
861691-37-4 | 10MG |
¥5417.42 | 2023-01-06 | |||
MedChemExpress | HY-N0406-10mg |
2"-O-beta-L-galactopyranosylorientin |
861691-37-4 | 99.96% | 10mg |
¥1900 | 2024-04-17 | |
MedChemExpress | HY-N0406-20mg |
2"-O-beta-L-galactopyranosylorientin |
861691-37-4 | 20mg |
¥3430 | 2021-07-08 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHL83529-10MG |
Orientin 2′′-galactoside |
861691-37-4 | 10mg |
¥6104.1 | 2024-12-24 |
2"-O-beta-L-galactopyranosylorientin 関連文献
-
Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
2"-O-beta-L-galactopyranosylorientinに関する追加情報
Comprehensive Overview of 2"-O-beta-L-galactopyranosylorientin (CAS No. 861691-37-4)
2"-O-beta-L-galactopyranosylorientin, a complex flavonoid glycoside, has garnered significant attention in the fields of chemistry, biology, and pharmacology due to its unique structural features and potential therapeutic applications. This compound, identified by the Chemical Abstracts Service (CAS) number 861691-37-4, is derived from natural sources and exhibits a range of biological activities that make it a valuable subject of ongoing research.
The molecular structure of 2"-O-beta-L-galactopyranosylorientin is characterized by the presence of a flavonoid core, specifically orientin, which is glycosylated at the 2" position with a beta-L-galactopyranose moiety. This specific glycosylation pattern imparts unique properties to the molecule, influencing its solubility, stability, and biological activity. The detailed structural elucidation of this compound has been facilitated by advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS), providing a comprehensive understanding of its chemical composition.
In recent years, the biological activities of 2"-O-beta-L-galactopyranosylorientin have been extensively studied. One of the most notable findings is its potent antioxidant activity. Research has shown that this compound can effectively scavenge free radicals and protect cells from oxidative damage. This property is particularly relevant in the context of chronic diseases such as cardiovascular disorders and neurodegenerative conditions, where oxidative stress plays a significant role. Studies have demonstrated that 2"-O-beta-L-galactopyranosylorientin can enhance cellular antioxidant defenses by upregulating the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
Beyond its antioxidant properties, 2"-O-beta-L-galactopyranosylorientin has also been investigated for its anti-inflammatory effects. Inflammatory responses are critical in various pathological conditions, and natural compounds with anti-inflammatory properties are highly sought after for therapeutic applications. Research has indicated that this compound can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in both in vitro and in vivo models. These findings suggest that 2"-O-beta-L-galactopyranosylorientin could be a promising candidate for the development of anti-inflammatory drugs.
The potential anticancer properties of 2"-O-beta-L-galactopyranosylorientin have also been explored. Studies have shown that this compound can induce apoptosis in cancer cells while sparing normal cells, making it a potential candidate for cancer therapy. Mechanistic investigations have revealed that 2"-O-beta-L-galactopyranosylorientin can modulate key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK pathways. These findings highlight the multifaceted biological activities of this compound and underscore its potential as a therapeutic agent.
In addition to its direct biological effects, 2"-O-beta-L-galactopyranosylorientin has been studied for its potential use in drug delivery systems. The unique glycosylation pattern of this compound allows it to be conjugated with other therapeutic agents, enhancing their solubility and bioavailability. This property makes it an attractive candidate for the development of novel drug formulations with improved pharmacokinetic profiles.
The natural sources of 2"-O-beta-L-galactopyranosylorientin are primarily plants belonging to the family Asteraceae, such as Artemisia species. The extraction and purification processes for this compound have been optimized to ensure high yields and purity levels. These processes typically involve solvent extraction followed by chromatographic separation techniques such as high-performance liquid chromatography (HPLC). The availability of pure forms of this compound has facilitated its use in various research applications.
The safety profile of 2"-O-beta-L-galactopyranosylorientin has also been evaluated in preclinical studies. Toxicity assessments have shown that this compound is well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models. These findings support its potential for further clinical development.
In conclusion, 2"-O-beta-L-galactopyranosylorientin (CAS No. 861691-37-4) is a multifaceted natural product with a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Its unique structural features make it an attractive candidate for various therapeutic applications and drug delivery systems. Ongoing research continues to uncover new aspects of its biological activities and potential uses, positioning it as a promising compound in the field of medicinal chemistry.
861691-37-4 (2"-O-beta-L-galactopyranosylorientin) 関連製品
- 54959-69-2([7,7'-Bi-4aH-xanthene]-4a,4'a-dicarboxylicacid,2,2',3,3',4,4',9,9'-octahydro-1,1',8,8'-tetrahydroxy-3,3'-dimethyl-9,9'-dioxo-4,4'-bis[(tetrahydro-2H-pyran-2-yl)oxy]-,dimethyl ester, (3S,3'S,4R,4'R,4aR,4'aR)- (9CI))
- 520-32-1(Tricin)
- 1007224-60-3(8-Hydroxy Warfarin β-D-Glucuronide)
- 133360-41-5([3,3'-Bi-2H-pyran]-2,4'(3'H)-dione,2'-(3,4-dihydroxyphenyl)-6-[(1E)-2-(3,4-dihydroxyphenyl)ethenyl]-4-hydroxy-6'-methyl-,(2'S,3'R)-)
- 126572-77-8(3,5-Hexadienoic acid,6-[(2S,2'R)-5',5'-dimethyl-2'-(2-methyl-1-propen-1-yl)spiro[1,4-benzodioxin-2(3H),4'-[1,3]dioxolan]-7-yl]-2-(methoxymethylene)-3-methyl-,methyl ester, (2E,3Z,5E)-)
- 85532-77-0(safflor yellow (A))
- 70407-19-1(Territrem A)
- 36338-96-2(Safflower red)
- 78281-02-4(hydroxysafflor yellow A)
- 146087-19-6(Hydroxysafflor Yellow A)

